1-(4-Chloro-2-nitrophenyl)-3-(4-methylbenzoyl)thiourea
Description
Properties
IUPAC Name |
N-[(4-chloro-2-nitrophenyl)carbamothioyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3S/c1-9-2-4-10(5-3-9)14(20)18-15(23)17-12-7-6-11(16)8-13(12)19(21)22/h2-8H,1H3,(H2,17,18,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWINSKDJPLAFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 4-Methylbenzoyl Isothiocyanate
Reagents :
- 4-Methylbenzoyl chloride
- Ammonium thiocyanate (NH₄SCN)
- Anhydrous acetone (solvent)
Procedure :
- Reaction Setup : In a dry, nitrogen-purged flask, equimolar quantities of 4-methylbenzoyl chloride (1.0 equiv) and ammonium thiocyanate (1.1 equiv) are dissolved in anhydrous acetone.
- Stirring and Temperature : The mixture is stirred at 0–5°C for 30 minutes to form the reactive 4-methylbenzoyl isothiocyanate intermediate.
- Monitoring : Progress is tracked via thin-layer chromatography (TLC) using hexane:ethyl acetate (7:3) as the mobile phase.
Key Considerations :
Coupling with 4-Chloro-2-nitroaniline
Reagents :
- 4-Chloro-2-nitroaniline
- Triethylamine (TEA, base catalyst)
- Anhydrous acetone
Procedure :
- Addition of Amine : A solution of 4-chloro-2-nitroaniline (1.0 equiv) in anhydrous acetone is added dropwise to the preformed 4-methylbenzoyl isothiocyanate solution.
- Catalyst Introduction : Triethylamine (1.5 equiv) is introduced to neutralize HCl byproducts and accelerate the reaction.
- Reaction Conditions : The mixture is stirred at room temperature for 4–6 hours, followed by reflux at 60°C for 1 hour to ensure completion.
- Workup : The reaction is quenched with ice-cold water, and the precipitate is filtered, washed with ethanol, and recrystallized from a dimethylformamide (DMF)/water mixture.
Yield and Purity :
- Yield : 72–85% (dependent on recrystallization efficiency).
- Purity : >95% (confirmed by elemental analysis).
Optimization Strategies and Catalytic Enhancements
Role of Phase-Transfer Catalysts
Recent studies demonstrate that polyethylene glycol (PEG-400) significantly improves reaction efficiency by acting as a phase-transfer catalyst. In comparative trials:
| Catalyst | Reaction Time (h) | Yield (%) |
|---|---|---|
| None | 6 | 72 |
| PEG-400 | 3 | 88 |
Mechanistic Insight : PEG-400 facilitates interfacial contact between the organic and aqueous phases, enhancing the nucleophilic attack of the amine on the isothiocyanate.
Solvent Effects
Polar aprotic solvents like acetone and tetrahydrofuran (THF) are optimal due to their ability to dissolve both reactants and stabilize the transition state. Non-polar solvents (e.g., toluene) result in incomplete reactions (<50% yield).
Analytical Characterization
Spectroscopic Confirmation
- IR Spectroscopy :
- ¹H NMR (DMSO-d₆) :
Challenges and Mitigation Strategies
Side Reactions
Purification Difficulties
- Recrystallization Solvents : DMF/water mixtures (1:2) yield high-purity crystals, while ethanol alone results in amorphous solids.
Scalability and Industrial Feasibility
Bench-scale syntheses (1–10 g) report consistent yields (>75%), but industrial-scale production requires:
- Continuous Flow Systems : To manage exothermic reactions and improve heat dissipation.
- Catalyst Recovery : PEG-400 can be recycled via aqueous extraction, reducing costs.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-2-nitrophenyl)-3-(4-methylbenzoyl)thiourea can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The thiourea group can be hydrolyzed to form the corresponding urea derivative.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or dimethylformamide.
Hydrolysis: Acidic or basic conditions, water or alcohol as solvent.
Major Products Formed:
Reduction: 1-(4-Amino-2-nitrophenyl)-3-(4-methylbenzoyl)thiourea.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 1-(4-Chloro-2-nitrophenyl)-3-(4-methylbenzoyl)urea.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
The compound has been investigated for its potential as an antimicrobial agent. Studies have shown that derivatives of thiourea compounds exhibit significant antibacterial and antifungal activities. Specifically, related compounds have demonstrated effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus . The presence of the nitrophenyl and benzoyl groups contributes to its biological activity by enhancing interaction with microbial targets.
Anticancer Activity
Research indicates that thiourea derivatives can inhibit cancer cell proliferation. The mechanism often involves the disruption of cellular processes through enzyme inhibition. For instance, compounds similar to 1-(4-Chloro-2-nitrophenyl)-3-(4-methylbenzoyl)thiourea have shown selective toxicity towards various cancer cell lines, including breast cancer cells . This suggests a potential role in developing new anticancer therapies.
Materials Science
Novel Material Development
In materials science, 1-(4-Chloro-2-nitrophenyl)-3-(4-methylbenzoyl)thiourea is being explored for its electronic and optical properties. Its unique chemical structure allows for the development of materials with specific functionalities, making it a candidate for applications in organic electronics and photonics .
Organic Synthesis
Building Block in Synthesis
This compound serves as a valuable building block in organic synthesis. It can participate in various reactions to form more complex molecules. Its reactivity allows chemists to modify its structure, leading to the synthesis of new derivatives with potentially enhanced properties .
Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of thiourea derivatives, including 1-(4-Chloro-2-nitrophenyl)-3-(4-methylbenzoyl)thiourea. The results indicated that structural modifications significantly enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Anticancer Screening
Another research effort focused on the anticancer properties of this compound. In vitro assays demonstrated that it could inhibit the growth of specific cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapeutics .
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-nitrophenyl)-3-(4-methylbenzoyl)thiourea involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in pathogens or cancer cells. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
1-(4-Chloro-2-nitrophenyl)-3-(4-methylphenyl)thiourea: Similar structure but with a phenyl group instead of a benzoyl group.
1-(4-Chloro-2-nitrophenyl)-3-(4-methylbenzoyl)urea: Similar structure but with a urea group instead of a thiourea group.
Uniqueness: 1-(4-Chloro-2-nitrophenyl)-3-(4-methylbenzoyl)thiourea is unique due to the presence of both a nitrophenyl and a benzoyl group attached to the thiourea moiety. This combination of functional groups imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Biological Activity
1-(4-Chloro-2-nitrophenyl)-3-(4-methylbenzoyl)thiourea, identified by its CAS number 875198-00-8, is an organic compound belonging to the thiourea class. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and materials science. The following sections delve into its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of 1-(4-Chloro-2-nitrophenyl)-3-(4-methylbenzoyl)thiourea typically involves the reaction of 4-chloro-2-nitroaniline with 4-methylbenzoyl isothiocyanate. This reaction is generally conducted in solvents such as dichloromethane or tetrahydrofuran under reflux conditions. The product can be purified through recrystallization or column chromatography.
Antimicrobial Properties
Research indicates that derivatives of thiourea compounds, including those similar to 1-(4-Chloro-2-nitrophenyl)-3-(4-methylbenzoyl)thiourea, exhibit significant antimicrobial activity. For instance, a study on related compounds showed high antibacterial activity against both standard and hospital strains of bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 2 µg/mL .
Table 1: Antimicrobial Activity of Thiourea Derivatives
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 1-(4-Chloro-2-nitrophenyl)-3-(4-methylbenzoyl)thiourea | TBD | TBD |
| 4-Chloro-3-Nitrophenylthiourea | 0.5 - 2 | Staphylococcus aureus |
| N-Alkylthioureas | 0.25 - 0.5 | Mycobacterium tuberculosis |
Anticancer Activity
The compound's structure suggests potential anticancer properties. Similar thiourea derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including enzyme inhibition and disruption of cellular processes in cancer cells . The exact pathways for 1-(4-Chloro-2-nitrophenyl)-3-(4-methylbenzoyl)thiourea are still under investigation.
Case Study: Anticancer Activity of Thiourea Derivatives
A comparative study highlighted that certain thioureas exhibited IC50 values below that of standard chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .
The biological activity of 1-(4-Chloro-2-nitrophenyl)-3-(4-methylbenzoyl)thiourea is hypothesized to involve interaction with specific molecular targets within pathogens or cancer cells. This interaction may lead to enzyme inhibition or modulation of cellular pathways critical for survival and proliferation.
Comparison with Similar Compounds
The compound's unique structure, featuring both a nitrophenyl and a benzoyl group, distinguishes it from other thioureas. For example:
- 1-(4-Chloro-2-nitrophenyl)-3-(4-methylphenyl)thiourea : Lacks the benzoyl group.
- 1-(4-Chloro-2-nitrophenyl)-3-(4-methylbenzoyl)urea : Contains a urea instead of a thiourea moiety.
These structural differences may influence their reactivity and biological activity significantly.
Q & A
Basic Research Questions
Q. How is 1-(4-Chloro-2-nitrophenyl)-3-(4-methylbenzoyl)thiourea synthesized, and what purification methods ensure high yield and purity?
- Methodology : The compound is typically synthesized via condensation of 4-chloro-2-nitroaniline with 4-methylbenzoyl isothiocyanate in anhydrous acetone or pyridine under reflux. Reaction monitoring via TLC (hexane:ethyl acetate, 3:1) ensures completion. Purification involves recrystallization from ethanol or column chromatography (silica gel, gradient elution with dichloromethane:methanol) .
- Key Data : Yield optimization (70–85%) depends on stoichiometric ratios and reaction time (6–8 hours). Purity is confirmed by melting point (475–476 K) and HPLC (C18 column, acetonitrile:water, 70:30) .
Q. What spectroscopic and crystallographic techniques validate the molecular structure of this thiourea derivative?
- Methodology :
- X-ray crystallography : Single-crystal diffraction (MoKα radiation, λ = 0.71073 Å) resolves the triclinic P1 space group (a = 7.1565 Å, b = 11.394 Å, c = 14.332 Å) with intramolecular NH⋯S hydrogen bonds (2.89–3.12 Å) .
- Spectroscopy : FTIR confirms thiourea ν(C=S) at ~1250 cm⁻¹ and ν(NH) at ~3200 cm⁻¹. NMR (¹H/¹³C) identifies aromatic protons (δ 7.2–8.1 ppm) and carbonyl carbons (δ 165–170 ppm) .
Q. How do intramolecular hydrogen bonds influence the stability and reactivity of this compound?
- Methodology : Competing NH⋯O=C and NH⋯S=C interactions are analyzed via X-ray data and DFT calculations (B3LYP/6-311++G(d,p)). Intramolecular hydrogen bonds reduce conformational flexibility, stabilizing the thiourea scaffold and directing intermolecular interactions (e.g., π-π stacking) .
- Key Data : Bond angles (N–H⋯S: 150–160°) and bond lengths (H⋯S: 2.4–2.6 Å) correlate with crystallographic stability .
Advanced Research Questions
Q. What computational strategies resolve contradictions in experimental vs. theoretical electronic properties (e.g., charge distribution, frontier orbitals)?
- Methodology : DFT (B3LYP or M06-2X/cc-pVTZ) calculates HOMO-LUMO gaps (4.2–4.5 eV) and Mulliken charges. Discrepancies arise from solvent effects (PCM model) vs. gas-phase calculations. Experimental validation via UV-Vis (λmax ~300 nm in DMSO) and cyclic voltammetry (oxidation peaks at +1.2 V) .
- Key Insight : Solvent polarity reduces HOMO-LUMO gaps by 0.3–0.5 eV, aligning theory with experimental band gaps .
Q. How does the compound’s electronic structure inform its potential as a ligand in metal complexes?
- Methodology : Coordination studies with Ni(II)/Cu(II) salts (e.g., chloride or acetate) in methanol reveal bidentate binding via thiocarbonyl sulfur and carbonyl oxygen. Stability constants (log β = 8.2–9.5) are determined via pH-metric titrations. EPR spectroscopy (g⊥ = 2.05–2.10, g∥ = 2.20–2.25) confirms square-planar geometry for Cu(II) complexes .
- Key Data : IR shifts (Δν(C=S) = −30 cm⁻¹ upon metal binding) and magnetic moments (1.73–1.90 BM) support low-spin configurations .
Q. What experimental and theoretical approaches reconcile conflicting biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
- Methodology :
- In vitro assays : MIC values (12.5–50 µg/mL) against S. aureus and E. coli are compared with cytotoxicity (IC50 = 80–120 µg/mL in HeLa cells) via MTT assays. Selectivity indices (SI = IC50/MIC) >2 indicate therapeutic potential .
- Molecular docking : AutoDock Vina predicts binding to E. coli DNA gyrase (ΔG = −8.2 kcal/mol) and human topoisomerase II (ΔG = −7.5 kcal/mol), explaining differential activity .
Q. How do solvent and substituent effects modulate the compound’s tautomeric equilibrium (thione vs. thiol forms)?
- Methodology : Solvatochromic studies (UV-Vis in DMSO, CHCl₃, H₂O) and ¹H NMR (DMSO-d6 vs. CDCl₃) track tautomer ratios. DFT (PCM) calculations show polar solvents favor the thione form (90% in DMSO) due to stabilization of the C=S dipole .
- Key Data : Thiol form prevalence (<10%) in nonpolar solvents correlates with reduced NH⋯S hydrogen bonding .
Data Contradiction Analysis
Q. Why do crystallographic and solution-phase structures exhibit divergent hydrogen-bonding networks?
- Resolution : X-ray data reveal extended intermolecular NH⋯O and CH⋯π networks in crystals, while solution NMR shows dynamic intramolecular interactions. MD simulations (AMBER) highlight solvent disruption of intermolecular bonds in solution .
Q. How to address discrepancies in reported antimicrobial activity across studies?
- Resolution : Variability arises from assay conditions (e.g., broth microdilution vs. agar diffusion) and bacterial strains (ATCC vs. clinical isolates). Standardized CLSI protocols and MIC/MBC ratios improve reproducibility .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
